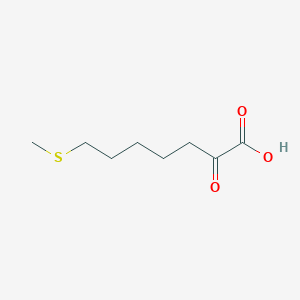

2-Oxo-7-methylthioheptanoic acid

描述

Current Understanding and Emerging Research Themes Pertaining to 2-Oxo-7-methylthioheptanoic Acid

Direct research on this compound is currently limited. However, the study of analogous compounds, particularly shorter-chain 2-oxo acids with sulfur-containing groups, provides a framework for potential research directions.

One of the most studied analogues is 2-oxo-4-methylthiobutanoic acid (KMTB), an intermediate in the methionine metabolism pathway present in most organisms, from bacteria to humans. foodb.cahmdb.ca KMTB is known to be a precursor for the synthesis of methional, a compound implicated in apoptosis. hmdb.caumaryland.edu Research on KMTB has also touched upon its involvement in metabolic disorders. hmdb.ca

Emerging research themes for compounds like this compound could, therefore, include:

Metabolic Pathways: Investigating its potential role as an intermediate in fatty acid or amino acid metabolism. The structural similarity to other biologically active molecules suggests it could be a substrate or inhibitor for various enzymes. nih.gov

Signaling Molecules: Exploring its capacity to act as a signaling molecule, similar to how other lipid-derived molecules function in cellular communication. acs.org

Biosynthesis and Degradation: Elucidating the enzymatic pathways responsible for its formation and breakdown in biological systems.

Positioning this compound within Interdisciplinary Chemical Biology

The field of chemical biology thrives on the use of small molecules to probe and understand complex biological systems. nih.gov this compound, with its distinct chemical functionalities, is well-suited for such a role.

Its placement within interdisciplinary chemical biology can be viewed from several perspectives:

Probes for Enzymatic Activity: Synthetic versions of this molecule could be used to identify and characterize novel enzymes involved in fatty acid and sulfur metabolism.

Investigation of Disease States: Given the link between altered metabolism of related oxoacids and diseases like diabetes and neurodegenerative disorders, this compound could be explored as a potential biomarker or a tool to understand disease mechanisms. nih.gov

Synthetic Biology: The synthesis of this compound and its derivatives could be a target for engineered metabolic pathways in microorganisms for the production of novel biochemicals. google.com

The study of oxoacids is a significant area of chemical biology, with research expanding into their roles in a variety of cellular processes, including histone modification and nucleic acid chemistry. nih.govnih.gov While the journey to fully understand the specific functions of this compound is just beginning, the foundation laid by research on similar compounds provides a clear and exciting path forward.

属性

分子式 |

C8H14O3S |

|---|---|

分子量 |

190.26 g/mol |

IUPAC 名称 |

7-methylsulfanyl-2-oxoheptanoic acid |

InChI |

InChI=1S/C8H14O3S/c1-12-6-4-2-3-5-7(9)8(10)11/h2-6H2,1H3,(H,10,11) |

InChI 键 |

TWAIOPPFLZEXCO-UHFFFAOYSA-N |

规范 SMILES |

CSCCCCCC(=O)C(=O)O |

产品来源 |

United States |

Biosynthetic Pathways and Metabolic Intermediacy of 2 Oxo 7 Methylthioheptanoic Acid

De Novo Biosynthesis and Elongation Mechanisms

The formation of 2-Oxo-7-methylthioheptanoic acid is intricately linked to the biosynthesis of aliphatic glucosinolates, a diverse group of nitrogen- and sulfur-containing natural products prevalent in the Brassicaceae family, which includes vegetables like broccoli and cabbage. ruhr-uni-bochum.deoup.comencyclopedia.pub These compounds are derived from amino acids, with methionine being a key precursor for the aliphatic types. ruhr-uni-bochum.deencyclopedia.pub

Origin within Glucosinolate Biosynthesis from Methionine Precursors

The journey from the common amino acid methionine to the more complex this compound involves a critical chain elongation process. nih.govnih.gov This pathway sequentially adds methylene (B1212753) groups to the side chain of methionine, and 2-oxo acids are key intermediates in this cycle. nih.gov The biosynthesis of aliphatic glucosinolates is generally characterized by three main stages: side-chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. oup.com

The initial step in this elongation pathway is the deamination of methionine to its corresponding 2-oxo acid, 4-methylthio-2-oxobutanoic acid, a reaction catalyzed by branched-chain amino acid aminotransferase 4 (BCAT4). encyclopedia.pubmdpi.com This 2-oxo acid then enters a repeating cycle of reactions to extend its carbon chain. nih.gov It is through successive rounds of this elongation cycle that the six-carbon backbone of this compound is constructed from the initial four-carbon skeleton of the methionine-derived 2-oxo acid.

Integration into the 2-Oxocarboxylic Acid Metabolism

2-Oxocarboxylic acids, also known as alpha-keto acids, are fundamental metabolites that include well-known compounds like pyruvate (B1213749) and 2-oxoglutarate. kegg.jp They are central hubs in metabolism, connecting various pathways such as the tricarboxylic acid (TCA) cycle and amino acid biosynthesis. kegg.jpresearchgate.net The biosynthesis of glucosinolates is a specialized branch of this metabolism. kegg.jp

The chain elongation pathway for methionine-derived glucosinolates is a prime example of how the core 2-oxocarboxylic acid metabolism is adapted for the synthesis of secondary metabolites. kegg.jp The cycle involves the condensation of acetyl-CoA with a 2-oxo acid, followed by isomerization and oxidative decarboxylation, ultimately yielding a new 2-oxo acid with one additional carbon atom. nih.gov This process is analogous to the chain extension module of the TCA cycle. kegg.jp Therefore, this compound is not an isolated molecule but an integral component of the broader 2-oxocarboxylic acid metabolic network within the plant cell.

Metabolic Flux Analysis and Interconversion with Related Compounds

Metabolic flux analysis, often employing stable isotope tracers like ¹³C and ¹⁵N, is a powerful technique to investigate the flow of metabolites through a pathway. medchemexpress.com Such studies have been instrumental in elucidating the precursor-product relationships and the dynamics of the glucosinolate biosynthetic pathway.

Precursor-Product Relationships (e.g., 2-Oxo-4-methylthiobutanoic Acid)

As established, 2-Oxo-4-methylthiobutanoic acid is the direct precursor that enters the chain elongation cycle. oup.comnih.gov This compound, derived from methionine, undergoes condensation with acetyl-CoA in a reaction catalyzed by methylthioalkylmalate synthase (MAMS). oup.com This is the committed step of the chain elongation process. oup.com Through subsequent enzymatic reactions, the carbon chain is extended, leading to the formation of longer-chain 2-oxo acids.

Therefore, a direct precursor-product relationship exists:

2-Oxo-4-methylthiobutanoic acid → ... → 2-Oxo-6-methylthiohexanoic acid → this compound

Each arrow in this sequence represents one full cycle of chain elongation.

Elongation Cycle Intermediates and Derivatives

The chain elongation cycle involves several key intermediates. After the initial condensation of the 2-oxo acid with acetyl-CoA, the resulting intermediate undergoes isomerization and then oxidative decarboxylation to yield the chain-elongated 2-oxo acid. nih.gov This new 2-oxo acid can then either undergo another round of elongation or be transaminated to form the corresponding chain-elongated amino acid, which then proceeds to the core glucosinolate synthesis pathway. encyclopedia.pubnih.gov

The key enzymes involved in this cycle, in addition to MAMS, are believed to be analogous to those in leucine (B10760876) biosynthesis and include an isopropylmalate isomerase and an isopropylmalate dehydrogenase. mdpi.com The table below summarizes the key players in the formation of this compound.

| Precursor | Key Enzymes | Product of Elongation Cycle |

| Methionine | Branched-chain amino acid aminotransferase 4 (BCAT4) | 2-Oxo-4-methylthiobutanoic acid |

| 2-Oxo-4-methylthiobutanoic acid | Methylthioalkylmalate synthase (MAMS), Isopropylmalate isomerase-like enzyme, Isopropylmalate dehydrogenase-like enzyme | 2-Oxo-5-methylthiopentanoic acid |

| 2-Oxo-5-methylthiopentanoic acid | Methylthioalkylmalate synthase (MAMS), Isopropylmalate isomerase-like enzyme, Isopropylmalate dehydrogenase-like enzyme | 2-Oxo-6-methylthiohexanoic acid |

| 2-Oxo-6-methylthiohexanoic acid | Methylthioalkylmalate synthase (MAMS), Isopropylmalate isomerase-like enzyme, Isopropylmalate dehydrogenase-like enzyme | This compound |

Following its formation, this compound is typically converted to its corresponding amino acid, homodihomomethionine, which then serves as the direct precursor for the synthesis of C6-glucosinolates. nih.gov

Enzymatic Catalysis and Biotransformations Involving 2 Oxo 7 Methylthioheptanoic Acid

Characterization of Key Enzymatic Activities

The biosynthesis of aliphatic glucosinolates involves a chain elongation cycle of methionine, where 2-oxo-7-methylthioheptanoic acid appears as a product of several iterative steps.

Role of Methylthioalkylmalate Synthase (EC 2.3.3.17)

Methylthioalkylmalate synthase (MAMS) is a critical enzyme that catalyzes the committed step in the side-chain elongation of methionine-derived glucosinolates. nih.gov It facilitates an aldol (B89426) condensation reaction between an ω-(methylsulfanyl)-2-oxoalkanoate, such as this compound, and acetyl-CoA to produce a 2-[ω-(methylsulfanyl)alkyl]malate. qmul.ac.uk This reaction is a key determinant of the diversity of aliphatic glucosinolates found in Brassica species. nih.gov

MAMS is believed to have evolved from isopropylmalate synthase (IPMS), an enzyme involved in leucine (B10760876) biosynthesis. portlandpress.comoup.com The substrate specificity of MAMS is a crucial factor in determining whether the elongated product continues through further cycles of chain elongation or proceeds to the formation of the core glucosinolate structure. nih.gov In Arabidopsis thaliana, two main forms of MAMS have been characterized: MAM1, which primarily catalyzes the initial two rounds of methionine chain elongation, and MAM3, which can catalyze all six cycles. qmul.ac.ukexpasy.orggenome.jp

The catalytic activity of MAMS is central to the production of various glucosinolate profiles across different Brassica accessions, highlighting its importance in plant defense and nutrition. nih.gov

Other Associated Enzymes and Their Catalytic Specificities (e.g., acetyl-CoA:7-methylthio-2-oxoheptanoate C-acetyltransferase)

The enzyme officially named methylthioalkylmalate synthase is also known by the systematic name acetyl-CoA:ω-(methylsulfanyl)-2-oxoalkanoate C-acetyltransferase. qmul.ac.uk This systematic name precisely describes the reaction it catalyzes: the transfer of an acetyl group from acetyl-CoA to an ω-(methylsulfanyl)-2-oxoalkanoate. In the context of this compound, this enzyme would be specifically named acetyl-CoA:7-methylthio-2-oxoheptanoate C-acetyltransferase.

Beyond MAMS, the methionine chain elongation pathway involves a cycle of reactions catalyzed by other enzymes that are evolutionary recruited from leucine biosynthesis. nih.gov This cycle includes:

Branched-chain amino acid aminotransferase (BCAT): BCATs are involved in the transamination of the elongated 2-oxo acid to form the corresponding amino acid, which can then enter the core glucosinolate biosynthesis pathway. mdpi.commdpi.com

Isopropylmalate isomerase (IPMI): This enzyme catalyzes the isomerization of the 2-[ω-(methylsulfanyl)alkyl]malate derivative formed by MAMS. nih.govmdpi.com

Isopropylmalate dehydrogenase (IPMDH): IPMDH is responsible for the oxidative decarboxylation of the isomerized product, which results in an elongated 2-oxo acid, such as this compound. nih.govmdpi.com This elongated 2-oxo acid can then re-enter the chain elongation cycle for further extension or be transaminated to enter the glucosinolate core structure synthesis. nih.gov

The concerted action of these enzymes facilitates the iterative elongation of the methionine side chain, leading to the structural diversity of aliphatic glucosinolates. nih.gov

Structural Biology and Mechanistic Insights of Relevant Enzymes

The evolution of MAMS from IPMS involved key amino acid substitutions in the active site, which altered its substrate specificity. portlandpress.com Structural biology studies, including X-ray crystallography of Brassica juncea MAMS, have provided insights into the molecular basis for its specificity for different 2-oxo acid substrates and how it determines the side chain length of aliphatic glucosinolates. nih.gov These structural studies are crucial for understanding the evolutionary diversification of glucosinolate profiles. nih.govnih.gov

Research has also pointed to the formation of protein complexes between enzymes in the methionine chain-elongation pathway, specifically between isopropylmalate isomerase (IPMI) and isopropylmalate dehydrogenase (IPMDH). nih.gov This complex formation may represent a regulatory mechanism for substrate channeling in both glucosinolate and leucine biosynthesis. nih.gov

Regulation of Enzymatic Pathways in Biological Systems

The enzymatic pathways involving this compound are subject to regulation at multiple levels. The expression of genes encoding the biosynthetic enzymes, such as MAMS, is a key control point. frontiersin.org

Acetyl-CoA, a substrate for MAMS, is a central molecule in cellular metabolism and its availability can influence the rate of the reaction. wikipedia.orgnih.gov The levels of acetyl-CoA are indicative of the cell's metabolic state and can regulate various metabolic pathways. nih.gov

Interactive Data Table: Enzymes Involved in the Metabolism of this compound

| Enzyme Name | EC Number | Function | Substrates | Products |

| Methylthioalkylmalate Synthase (MAMS) | 2.3.3.17 | Catalyzes the condensation of an ω-(methylsulfanyl)-2-oxoalkanoate with acetyl-CoA. qmul.ac.uk | ω-(methylsulfanyl)-2-oxoalkanoate (e.g., this compound), Acetyl-CoA, H₂O qmul.ac.uk | 2-[ω-(methylsulfanyl)alkyl]malate, CoA qmul.ac.uk |

| Branched-chain amino acid aminotransferase (BCAT) | - | Transamination of the elongated 2-oxo acid. mdpi.commdpi.com | This compound, Amino acid | 7-Methylthioheptanoic acid, 2-Oxo acid |

| Isopropylmalate isomerase (IPMI) | - | Isomerization of the 2-[ω-(methylsulfanyl)alkyl]malate derivative. nih.govmdpi.com | 2-[ω-(methylsulfanyl)alkyl]malate | 3-[ω-(methylsulfanyl)alkyl]malate |

| Isopropylmalate dehydrogenase (IPMDH) | - | Oxidative decarboxylation to produce an elongated 2-oxo acid. nih.govmdpi.com | 3-[ω-(methylsulfanyl)alkyl]malate | 2-Oxo-8-methylthiooctanoic acid, CO₂ |

Biological Context and Systemic Significance of 2 Oxo 7 Methylthioheptanoic Acid Metabolomics

Detection and Profiling in Biological Systems

Metabolomic Signatures in Animal Models (e.g., Ischemic Acute Kidney Injury, Beta-cell Mass Loss in Mice)

Metabolomic studies in animal models have identified 2-oxo-7-methylthioheptanoic acid as a molecule of interest in various pathological states, including ischemic acute kidney injury (AKI) and conditions leading to pancreatic beta-cell loss.

In the context of ischemic AKI, a condition characterized by a rapid decline in kidney function due to restricted blood flow, alterations in metabolic pathways are a key feature. nih.govmdpi.com While direct studies detailing the specific fluctuations of this compound in ischemic AKI are not extensively documented in the provided results, the broader impact of such injuries involves significant metabolic reprogramming, including changes in amino acid and fatty acid metabolism. nih.gov Oxidative stress is a major driver of the damage in ischemic AKI, and the kidney's response involves the activation of protective pathways. mdpi.commdpi.com Given that this compound is a derivative of methionine, an amino acid crucial for cellular processes and a precursor to antioxidants, its levels could be altered in response to the severe oxidative stress and cellular injury seen in AKI.

Animal models of type 2 diabetes, such as the db/db mouse, which exhibits progressive beta-cell loss, are instrumental in understanding the metabolic dysregulation that precedes and accompanies the disease. nih.gov The loss of beta-cell mass is a critical event in the progression of type 2 diabetes, leading to insufficient insulin (B600854) production. nih.govresearchgate.net Studies in obese-hyperglycemic mice have shown that various 2-oxocarboxylic acids can influence insulin secretion. nih.gov For instance, certain 2-oxo acids have been found to stimulate insulin release from pancreatic islets. nih.gov While the specific role of this compound in beta-cell function and survival has not been explicitly detailed, its presence as a keto acid suggests potential involvement in the metabolic pathways that are dysregulated in diabetic states. The metabolic environment of the pancreatic islets is a key determinant of beta-cell health, and shifts in the levels of metabolites like this compound could reflect or contribute to the pathological processes leading to beta-cell dysfunction and loss. mdpi.com

Functional Roles in Organismal Metabolism

Contributions to Oxidative Stress Responses and Energy Production (in specific biological contexts)

While direct evidence detailing the specific contributions of this compound to oxidative stress responses and energy production is limited, its chemical structure as a 2-oxo acid suggests a potential role in cellular metabolism. 2-oxo acids are intermediates in various metabolic pathways, including the catabolism of amino acids and the citric acid cycle, which is central to energy production. nih.gov In the context of oxidative stress, which is a key factor in conditions like acute kidney injury, the cellular response involves the activation of antioxidant defense systems. mdpi.comnih.gov Methionine, the precursor to this compound, is a sulfur-containing amino acid that plays a role in the synthesis of glutathione, a major intracellular antioxidant. Therefore, the metabolism of methionine and its derivatives could be linked to the cellular capacity to counteract oxidative damage.

Involvement in Host-Microbiome Interactions and Inflammatory Processes (e.g., mouse models)

The gut microbiome plays a crucial role in modulating host metabolism and inflammatory responses. nih.govnih.gov Microbial metabolites can influence various physiological processes, including immune system regulation. While the direct involvement of this compound in host-microbiome interactions is not explicitly detailed in the provided search results, the broader class of microbial-derived metabolites, such as short-chain fatty acids (SCFAs), are known to have significant effects on host health. nih.gov For instance, SCFAs can regulate inflammatory responses and are important for maintaining gut homeostasis. nih.gov Given that this compound is a sulfur-containing fatty acid derivative, it is plausible that it or its metabolic precursors could be influenced by or participate in the complex interplay between the host and its gut microbiota, potentially impacting inflammatory pathways.

Ecological and Evolutionary Implications in Plant Biology (e.g., Glucosinolate Function in Arabidopsis thaliana)

In the plant kingdom, particularly in the model organism Arabidopsis thaliana, this compound is an intermediate in the biosynthesis of aliphatic glucosinolates. nih.govresearchgate.net Glucosinolates are a class of nitrogen- and sulfur-containing secondary metabolites that are characteristic of the Brassicaceae family. mdpi.com These compounds and their breakdown products play critical roles in plant defense against herbivores and pathogens. mdpi.com

The biosynthesis of aliphatic glucosinolates involves a chain elongation process of the amino acid methionine. researchgate.netmdpi.com In this pathway, methionine is converted to a series of ω-methylthio-2-oxoalkanoic acids, which are then condensed with acetyl-CoA. researchgate.net this compound is one such elongated 2-oxo acid in this iterative cycle. nih.gov The enzymes responsible for these condensation reactions, known as methylthioalkylmalate (MAM) synthases, determine the length of the carbon chain of the resulting glucosinolate. researchgate.net The diversity of glucosinolate structures, which is generated in part by enzymes that can act on substrates like this compound, is thought to be an evolutionary advantage for plants, allowing them to adapt to a wide range of biotic and abiotic stresses. mdpi.com

The subcellular localization of the enzymes involved in methionine chain elongation, including those that produce this compound, is primarily in the chloroplasts. researchgate.netmdpi.com This highlights the importance of this organelle in the production of these key defense compounds. The study of the biosynthesis of glucosinolates and the role of intermediates like this compound provides insight into the intricate metabolic networks that plants have evolved for survival and interaction with their environment.

Advanced Analytical Methodologies for Research on 2 Oxo 7 Methylthioheptanoic Acid

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) coupled with chromatography has become the cornerstone for the analysis of metabolites like 2-Oxo-7-methylthioheptanoic acid from intricate biological matrices. Its high sensitivity and selectivity enable the precise detection and structural confirmation of the compound.

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS)

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS) is a powerful and widely adopted technique for the analysis of this compound. physiology.org This method offers high-resolution separation of analytes in a shorter time frame compared to conventional HPLC. The separation is typically achieved on a reversed-phase column. nih.gov

In metabolomics studies, UPLC systems are coupled to high-resolution mass spectrometers, such as the Q Exactive, which can operate in both positive and negative ion modes to detect a broad range of metabolites. For the analysis of this compound, which has a molecular weight of 190.066 g/mol , high-resolution mass spectrometry allows for the determination of its accurate mass. In one study, the compound was identified with an observed m/z of 189.0887747 in negative ion mode, corresponding to the [M-H]⁻ ion. sci-hub.se Another study reported its detection as a [M+Cl]⁻ adduct in negative electrospray ionization. nih.gov

The stability of the mass spectrometer is a critical factor and is often monitored by injecting a technical mixture at regular intervals during an analytical run to assess the coefficient of variation of peak areas. physiology.org

Table 1: UPLC-ESI-MS Parameters for Metabolite Profiling Including this compound

| Parameter | Typical Value/Setting | Source(s) |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UPLC) | physiology.org |

| Column | Reversed-phase (e.g., Acquity BEH C18) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes | physiology.org |

| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Q Exactive) | physiology.org |

| Scan Mode | Full mass spectrum scan | physiology.org |

| Mass Range (m/z) | Typically 60-900 | physiology.org |

| Observed Ion (Negative Mode) | [M-H]⁻, [M+Cl]⁻ | nih.govsci-hub.se |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the definitive structural elucidation of metabolites. In an MS/MS experiment, the precursor ion of the target compound, in this case, the ion corresponding to this compound, is selected and subjected to collision-induced dissociation (CID). This process generates a unique fragmentation pattern, or "fingerprint," which provides detailed structural information about the molecule.

While specific MS/MS fragmentation data for this compound is not extensively published, the fragmentation of alpha-keto acids generally involves characteristic losses, such as the neutral loss of CO₂ (44 Da) from the carboxyl group. The fragmentation pattern would also be expected to yield information about the methylthioheptanoyl portion of the molecule, allowing for its unambiguous identification. The analysis of these fragment ions confirms the identity of the compound and distinguishes it from other isomers.

Untargeted and Targeted Metabolomics Approaches in Compound Discovery and Validation

Both untargeted and targeted metabolomics strategies have been instrumental in the discovery and validation of this compound as a biologically relevant metabolite.

Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample to identify changes related to a specific condition or disease state. It is through such global profiling studies that this compound has been identified as a differential metabolite in various contexts. For instance, untargeted metabolomics of plasma samples revealed altered levels of this compound in adolescents with Klinefelter syndrome. nih.govmedrxiv.org Similarly, it was identified in studies of intrauterine growth-restricted fetal sheep and in the hearts of mice after acute kidney injury. physiology.orgnih.gov In these studies, computational tools like Maven are used to process the raw mass spectrometry data and assign metabolite identities based on accurate mass and retention time. physiology.org

Targeted metabolomics , on the other hand, focuses on the precise measurement of a predefined set of metabolites. Once a metabolite like this compound is identified as potentially significant through untargeted approaches, targeted methods can be developed for its accurate and precise quantification across larger sample cohorts for validation.

Method Development for Quantitative Analysis in Complex Biological Matrices

Developing a robust method for the quantitative analysis of this compound in complex biological matrices such as plasma, muscle, or tissue extracts presents several challenges. physiology.orguni-luebeck.de These matrices contain a multitude of endogenous and exogenous compounds that can interfere with the analysis.

Sample preparation is a critical first step to remove interfering substances and enrich the analyte of interest. A common approach involves protein precipitation using organic solvents like methanol (B129727) and acetonitrile, followed by centrifugation. physiology.org The supernatant containing the metabolites is then typically dried and reconstituted in a solvent compatible with the UPLC system.

For accurate quantification, a stable isotope-labeled internal standard of this compound would be ideal. However, in the absence of a commercially available standard, a surrogate analyte with similar chemical properties may be used. The method validation would include assessing linearity, accuracy, precision, and recovery. Statistical and pathway analyses are often performed using platforms like MetaboAnalyst to interpret the quantitative data and understand the biological implications of the observed changes in metabolite concentrations. physiology.org

Theoretical and Computational Approaches in 2 Oxo 7 Methylthioheptanoic Acid Research

Metabolic Network Modeling and Simulation

Metabolic network modeling allows for a systems-level understanding of how 2-Oxo-7-methylthioheptanoic acid is integrated within the broader metabolic landscape of an organism. These models are constructed based on genomic and biochemical data and can be used to simulate metabolic fluxes under different conditions.

The foundational step in computationally analyzing a metabolite is to locate it within established biochemical pathways using bioinformatics databases. These resources curate vast amounts of information from literature and high-throughput experiments.

KEGG (Kyoto Encyclopedia of Genes and Genomes): The compound this compound is cataloged in the KEGG COMPOUND database under the identifier C17220. ebi.ac.uk It is classified within the "2-Oxocarboxylic acid metabolism" pathway (map01210), which illustrates the architecture of chain extension and modification reactions for 2-oxo acids. ebi.ac.ukkegg.jp This pathway connects fundamental metabolites like pyruvate (B1213749) and 2-oxoglutarate to the biosynthesis of amino acids and secondary metabolites. kegg.jp A structurally related compound, 7-Methylthioheptanaldoxime (KEGG ID: C17249), is found in the glucosinolate biosynthesis pathway, suggesting potential metabolic links. kegg.jp

ChEBI (Chemical Entities of Biological Interest): this compound is assigned the ChEBI ID CHEBI:80968, where it is defined as an oxo carboxylic acid. ebi.ac.uk

Human Metabolome Database (HMDB) and ModelSEED: As of the latest updates, a specific entry for this compound has not been detailed in HMDB or the ModelSEED biochemistry database. However, these databases contain comprehensive information on structurally similar and metabolically related compounds. For instance, its shorter-chain analog, 2-Oxo-4-methylthiobutanoic acid (also known as α-keto-methionine), is well-documented in HMDB (HMDB0001553) and is a known intermediate in methionine metabolism. hmdb.calmdb.cafoodb.ca The reconstruction tools within ModelSEED are capable of incorporating such novel metabolites into draft metabolic models, provided genomic evidence for the associated enzymatic reactions exists. modelseed.orgmodelseed.org

The table below summarizes the database information for this compound and a related compound.

| Database | Compound Name | Identifier | Associated Pathway(s) |

| KEGG | 7-(Methylthio)-2-oxo-heptanoic acid | C17220 | 2-Oxocarboxylic acid metabolism (map01210) |

| ChEBI | This compound | 80968 | Oxo carboxylic acid |

| KEGG | 7-Methylthioheptanaldoxime | C17249 | Glucosinolate biosynthesis (map00966) |

| HMDB | 2-Oxo-4-methylthiobutanoic acid | HMDB0001553 | Methionine metabolism |

Flux Balance Analysis (FBA) is a mathematical method used to predict metabolic flux distributions in a genome-scale metabolic model. metaboanalyst.ca While direct FBA studies on this compound are not yet published, the methodology is highly applicable. FBA has been extensively used to model and optimize pathways related to sulfur-containing amino acids like methionine. nih.govresearchgate.netnih.gov

Theoretically, FBA could be used to investigate this compound metabolism in several ways:

Maximizing Production: By setting the production of this compound as the model's objective function, FBA could predict the optimal flux distribution through central carbon metabolism and sulfur assimilation pathways to maximize its synthesis. This is valuable for biotechnological applications.

Simulating Catabolism: Conversely, by providing the compound as a nutrient source, FBA could predict its breakdown pathways and its contribution to biomass or energy production.

Gene Knockout Simulations: In silico deletion of genes encoding enzymes in its predicted metabolic pathway would allow researchers to understand the pathway's robustness and identify essential genes or potential alternative routes for its synthesis or degradation. pnas.org

Statistical and Chemometric Analysis of Metabolomics Data

When this compound is measured as part of a larger metabolomics study, statistical and chemometric methods are crucial for discerning its patterns of variation and biological significance.

Given the high dimensionality of metabolomics data, multivariate methods are essential for pattern recognition and biomarker identification. metabolon.com

Partial Least Squares Discriminant Analysis (PLS-DA): PLS-DA is a supervised method used to identify variables that are responsible for the separation between predefined groups (e.g., healthy vs. disease). nih.govnih.gov If this compound levels were measured in different experimental groups, PLS-DA could determine its importance in discriminating between these groups. researchgate.net The Variable Importance in Projection (VIP) score from a PLS-DA model would quantify the contribution of this compound to the group separation, with a VIP score greater than 1 typically considered significant. acs.orgresearchgate.net

The following table outlines how these multivariate methods would be applied in research involving this compound.

| Method | Type | Application in this compound Research | Key Output |

| Principal Component Analysis (PCA) | Unsupervised | Exploratory analysis to visualize sample clustering and identify co-varying metabolites. | Scores plots, Loadings plots |

| Partial Least Squares Discriminant Analysis (PLS-DA) | Supervised | Identification of metabolites that discriminate between experimental groups. | Scores plots, Loadings plots, VIP scores |

Metabolite Set Enrichment Analysis (MSEA) is a computational tool that determines whether a predefined set of metabolites (e.g., a metabolic pathway) is significantly enriched in a list of compounds found to be altered under a specific condition. metaboanalyst.cawikipedia.orgnih.gov It is conceptually similar to Gene Set Enrichment Analysis (GSEA). wikipedia.org

If a metabolomics study revealed a significant change in the concentration of this compound, MSEA could be used to place this finding in a broader biological context. researchgate.net By inputting a list of all significantly altered metabolites, MSEA would test for the enrichment of pathways from libraries such as KEGG and HMDB. acs.org Given that this compound is part of the "2-Oxocarboxylic acid metabolism" pathway in KEGG, MSEA could reveal if this entire pathway is perturbed, suggesting a more systemic metabolic shift rather than an isolated change in a single compound. ebi.ac.uknih.gov

Data Integration Strategies for Multi-Omics Research

A comprehensive understanding of the role of this compound requires integrating data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.com Such strategies can connect the genetic potential for its metabolism with the actual enzymatic and metabolic activity.

Integrative multi-omics analysis can elucidate the regulation and function of this compound by:

Connecting Genotype to Metabolite Levels: Correlating genetic variants (genomics) in enzymes from the 2-oxocarboxylic acid pathway with the measured levels of this compound.

Linking Gene Expression to Metabolite Flux: Integrating transcriptomics data (mRNA levels) and proteomics data (protein abundance) of pathway enzymes with metabolomics data. nih.gov For instance, an increase in the expression of a putative synthase gene coupled with an increase in this compound would provide strong evidence for its function.

Building Causal Networks: Using advanced computational tools like COSMOS, which leverages prior knowledge of signaling and metabolic networks, to build causal models that explain how cellular signals might regulate the metabolic network involving this compound. ebi.ac.uk

Studies on sulfur metabolism have demonstrated the power of these integrative approaches to uncover complex regulatory networks and identify key functional genes and metabolites. nih.govamanote.com Applying a similar multi-omics strategy would be a powerful future direction for deciphering the complete biological role of this compound.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Oxo-7-methylthioheptanoic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves thioether formation via nucleophilic substitution, followed by oxidation to introduce the 2-oxo group. Key steps include protecting the carboxylic acid moiety during synthesis to avoid side reactions. Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Quantify impurities using gas chromatography-mass spectrometry (GC-MS) for volatile byproducts .

Q. How can researchers design experiments to quantify this compound in biological matrices?

- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) to account for matrix effects. Validate the method using calibration curves in relevant biological fluids (e.g., plasma, mitochondrial lysates). Include quality controls for accuracy (spiked recovery tests) and precision (intra-day and inter-day replicates) .

Q. What analytical techniques are critical for distinguishing this compound from structural analogs like 4-methylthio-2-oxobutyrate?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) to differentiate fragmentation patterns. For example, this compound will exhibit a distinct molecular ion (m/z = 205.2) and characteristic fragments (e.g., m/z = 89.0 for decarboxylation products). Pair with infrared spectroscopy (IR) to confirm the thioether and ketone functional groups .

Advanced Research Questions

Q. How does this compound interact with the branched-chain 2-oxo acid dehydrogenase complex (BCOADC), and what experimental approaches can elucidate its substrate specificity?

- Methodological Answer : Use recombinant BCOADC (E1, E2, and E3 subunits) in kinetic assays to measure and . Compare activity with canonical substrates (e.g., 3-methyl-2-oxobutyrate) using stopped-flow spectrophotometry. Employ site-directed mutagenesis of the E1 active site to identify residues critical for binding the methylthio group. Structural insights can be gained via cryo-electron microscopy (cryo-EM) of the enzyme-substrate complex .

Q. What strategies resolve contradictory data in studies of this compound’s metabolic flux under hypoxic conditions?

- Methodological Answer : Address discrepancies by standardizing experimental models (e.g., primary hepatocytes vs. immortalized cell lines) and oxygen tension controls (e.g., chemostat systems). Use -labeled this compound in tracer studies with metabolic flux analysis (MFA) software (e.g., INCA) to quantify pathway contributions. Validate findings with knockout cell lines (e.g., siRNA targeting BCOADC) .

Q. How can researchers investigate the compound’s role in mitochondrial redox balance, particularly its impact on NADH/NAD ratios?

- Methodological Answer : Measure real-time NADH fluorescence in isolated mitochondria using fluorometric assays (excitation/emission = 340/460 nm). Correlate with oxygen consumption rates (OCR) via Seahorse extracellular flux analysis. Inhibit BCOADC with α-ketoisocaproate to isolate this compound’s specific effects. Confirm redox shifts with LC-MS quantification of NADH and NAD .

Q. What structural biology techniques are suitable for resolving the binding mechanism of this compound to its target enzymes?

- Methodological Answer : Co-crystallize the compound with BCOADC E1 subunit and perform X-ray diffraction (resolution ≤ 2.0 Å). Use isothermal titration calorimetry (ITC) to determine binding thermodynamics (, ). Molecular dynamics (MD) simulations (e.g., GROMACS) can model conformational changes upon substrate entry into the active site .

Data Analysis & Contradiction Management

Q. How should researchers handle variability in enzymatic activity assays involving this compound?

- Methodological Answer : Normalize activity data to protein concentration (Bradford assay) and include positive/negative controls (e.g., heat-inactivated enzyme). Apply robust statistical models (e.g., mixed-effects regression) to account for batch-to-batch variability. Use Bland-Altman plots to assess inter-laboratory reproducibility .

Q. What bioinformatics tools can prioritize hypotheses about this compound’s metabolic interactions?

- Methodological Answer : Leverage Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway maps (Entry: Cxxxxx) and STRING-DB for protein interaction networks. Use MetaboAnalyst 5.0 for multi-omics integration (transcriptomics + metabolomics). Validate predictions with CRISPR-Cas9-mediated gene silencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。